

# "Antitumor agent-183" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antitumor agent-183

Cat. No.: B15576195

Get Quote

#### **Antitumor Agent-183: A Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Antitumor agent-183, also known as Anticancer agent 183 or compound 4h, is a novel synthetic 1,3,4-oxadiazole derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and evaluation are presented, along with a summary of its cytotoxic and apoptotic effects on cancer cell lines. Furthermore, this guide elucidates the proposed mechanism of action, including the inhibition of matrix metalloproteinase-9 (MMP-9) and the subsequent induction of apoptosis, with accompanying signaling pathway diagrams.

### **Chemical Structure and Properties**

**Antitumor agent-183** is chemically identified as a 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative.[1] Its fundamental properties are summarized in the table below.



| Property            | Value                                                      | Reference |
|---------------------|------------------------------------------------------------|-----------|
| CAS Number          | 3018960-58-9                                               | [2]       |
| Molecular Formula   | C19H18N4O4S                                                | [2]       |
| SMILES              | O=C(NC=1C=CC=CC1OCC2=<br>NN=C(O2)SCC(=O)NC=3C=C<br>C=CC3)C | [2]       |
| Appearance          | Not specified in provided results                          |           |
| Solubility          | Not specified in provided results                          | _         |
| Storage Temperature | -20°C                                                      | [2]       |

#### **Biological Activity and Mechanism of Action**

Antitumor agent-183 exhibits potent cytotoxic and pro-apoptotic activity, particularly against the A549 human lung cancer cell line.[1][3] The primary mechanism of action is the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis. [1][3]

#### Cytotoxicity

The compound has shown a remarkable cytotoxic profile against A549 cells, with a half-maximal inhibitory concentration (IC50) of less than 0.14 µM.[1][3]

| Cell Line                | IC50 (μM) | Reference |
|--------------------------|-----------|-----------|
| A549 (Human Lung Cancer) | < 0.14    | [1][3]    |
| C6 (Rat Glioma)          | 13.04     | [1]       |

#### **MMP-9 Inhibition**

**Antitumor agent-183** is a potent inhibitor of MMP-9, with an IC50 value of 1.65  $\mu$ M.[1] Inhibition of MMP-9 is a key therapeutic strategy in cancer treatment as this enzyme plays a



crucial role in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[2]

| Enzyme | IC50 (μM) | Reference |
|--------|-----------|-----------|
| MMP-9  | 1.65      | [1]       |

#### **Induction of Apoptosis and Cell Cycle Arrest**

The compound induces apoptosis in cancer cells at a higher rate than the standard chemotherapeutic drug cisplatin.[1] Furthermore, it causes a significant retention of cells in the G0/G1 phase of the cell cycle, indicating a disruption of cell cycle progression.[1][3]

| Parameter                             | Observation                                             | Reference |
|---------------------------------------|---------------------------------------------------------|-----------|
| Apoptosis Induction                   | Higher ratio (16.10–21.54%)<br>than cisplatin (10.07%)  | [1]       |
| Cell Cycle Arrest                     | Outstanding retention rates in the G0/G1 phase (89.66%) | [1][3]    |
| Mitochondrial Membrane Depolarization | Observed                                                | [1]       |
| Caspase-3 Activation                  | Observed                                                | [1]       |

## **Experimental Protocols**

The following are detailed methodologies for the synthesis and biological evaluation of **Antitumor agent-183**, based on the procedures described by Yurttaş et al. (2023).

#### Synthesis of Antitumor Agent-183 (Compound 4h)

The synthesis of **Antitumor agent-183** involves a multi-step process:

 Synthesis of Ethyl 2-((2-acetamidophenyl)oxy)acetate (Intermediate 1): A mixture of ethyl 2chloroacetate, N-(2-hydroxyphenyl)acetamide, and potassium carbonate is refluxed in acetone. The reaction progress is monitored by thin-layer chromatography (TLC). After



completion, the solvent is removed, and the crude product is purified by filtration, washing with water, and crystallization from ethanol.[3]

- Synthesis of 2-((2-Acetamidophenyl)oxy)acetohydrazide (Intermediate 2): Intermediate 1 is reacted with hydrazine hydrate.
- Synthesis of 5-(((2-Acetamidophenyl)oxy)methyl)-1,3,4-oxadiazole-2-thiol (Intermediate 3): Intermediate 2 is treated with carbon disulfide in the presence of potassium hydroxide.
- Synthesis of 2-Chloro-N-(substituted-phenyl/heteroaryl)acetamide (Intermediate 4): A substituted aniline or heteroarylamine is reacted with 2-chloroacetyl chloride.
- Synthesis of Final Compound (4h): Intermediate 3 is reacted with the appropriate 2-chloro-N-(substituted-phenyl)acetamide (Intermediate 4) in the presence of a base.

#### **Cell Culture**

- Cell Lines: A549 (human lung cancer), C6 (rat glioma), and L929 (murine fibroblast) cell lines are used.
- Culture Medium: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin.
- Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

#### **Cytotoxicity Assay (MTT Assay)**

- Cells are seeded in 96-well plates at a suitable density.
- After 24 hours of incubation, cells are treated with various concentrations of Antitumor agent-183.
- Following a 48-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- After incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).



- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC50 value is calculated from the dose-response curve.

#### **MMP-9 Inhibition Assay**

The inhibitory effect on MMP-9 is determined using a commercially available MMP-9 inhibitor screening kit according to the manufacturer's instructions.

#### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

- Cells are treated with Antitumor agent-183 for a specified time.
- Cells are harvested, washed with PBS, and resuspended in binding buffer.
- Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
- After incubation in the dark, the cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

#### **Cell Cycle Analysis**

- Cells are treated with the compound and then harvested.
- Cells are fixed in cold 70% ethanol.
- The fixed cells are treated with RNase A and stained with propidium iodide.
- The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

#### **Mitochondrial Membrane Potential Assay**

Changes in mitochondrial membrane potential are assessed using a fluorescent probe such as JC-1, followed by analysis with flow cytometry or fluorescence microscopy.

#### **Caspase-3 Activity Assay**



Caspase-3 activity is measured using a colorimetric or fluorometric assay kit that detects the cleavage of a caspase-3 specific substrate.

#### **Signaling Pathways and Visualizations**

The antitumor activity of **Antitumor agent-183** is mediated through the inhibition of MMP-9, which in turn triggers apoptotic signaling cascades.

#### **Proposed Mechanism of Action Workflow**

The following diagram illustrates the proposed workflow for the action of Antitumor agent-183.



Click to download full resolution via product page

Caption: Proposed mechanism of action for **Antitumor agent-183**.

#### **MMP-9 Inhibition and Apoptosis Signaling Pathway**

The inhibition of MMP-9 by **Antitumor agent-183** can lead to the induction of apoptosis through multiple signaling pathways. One proposed pathway involves the modulation of the



NF-kB signaling pathway.



Click to download full resolution via product page

Caption: Signaling pathway of MMP-9 inhibition-induced apoptosis.

#### Conclusion

**Antitumor agent-183** is a promising preclinical candidate with potent and selective anticancer activity. Its mechanism of action, centered on the inhibition of MMP-9 and the subsequent induction of apoptosis and cell cycle arrest, provides a strong rationale for its further development as a therapeutic agent for lung cancer and potentially other malignancies. The



detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and expand upon these findings. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment to advance this compound towards clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["Antitumor agent-183" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576195#antitumor-agent-183-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com